Ethyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate
Description
Ethyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate is a pyrimidine derivative with a distinctive substitution pattern: two chlorine atoms at positions 2 and 4, a phenylsulfanyl group at position 6, and an ethyl carboxylate moiety at position 4. Its molecular formula is C₁₃H₁₀Cl₂N₂O₂S, and it has a molecular weight of approximately 353.21 g/mol. The compound is notable for its structural complexity, which confers unique physicochemical properties and diverse biological activities, particularly in antiviral and anticancer applications .
The phenylsulfanyl group enhances lipophilicity and binding affinity to biological targets, while the chlorine atoms contribute to electronic stabilization and reactivity. The ethyl carboxylate group improves solubility and facilitates derivatization for drug development .
Properties
CAS No. |
87847-36-7 |
|---|---|
Molecular Formula |
C13H10Cl2N2O2S |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
ethyl 2,4-dichloro-6-phenylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H10Cl2N2O2S/c1-2-19-12(18)9-10(14)16-13(15)17-11(9)20-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
DUKZNWRNMUSDMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1Cl)Cl)SC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate typically involves multiple steps. One common method starts with the protection of benzene-1,3-diamine, followed by reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with various nucleophiles.
Oxidation and Reduction: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Cyclization Reactions: The compound can participate in intramolecular cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation of the phenylthio group.
Catalysts: Acid catalysts like methanesulfonic acid are used in cyclization reactions.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Cyclization Products: Complex heterocyclic compounds.
Scientific Research Applications
Ethyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of ethyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
The compound’s uniqueness becomes evident when compared to pyrimidine derivatives with varying substituents:
| Compound Name | Substituents | Key Differences and Biological Activities | References |
|---|---|---|---|
| Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate | Pyridin-2-yl sulfanyl at position 6 | Exhibits dual antiviral and anticancer activity; pyridine ring enhances target specificity compared to phenyl . | |
| Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | Methyl group at position 6 | Lacks sulfur-mediated reactivity; primarily used as a herbicidal intermediate with lower biological potency . | |
| 6-(Pyridin-3-yloxy)-2,4-dichloropyrimidine | Ether linkage (pyridin-3-yloxy) at position 6 | Reduced metabolic stability compared to sulfanyl analogs; weaker binding to viral proteases . | |
| Ethyl 4-chloro-6-methyl-2-methylsulfanylpyrimidine-5-carboxylate | Single chlorine at position 4, methylsulfanyl at position 2 | Limited anticancer activity due to fewer chlorine atoms; methylsulfanyl group reduces steric hindrance . |
Key Insights:
- Chlorine Substitution : The presence of two chlorine atoms at positions 2 and 4 in the target compound increases electrophilicity and enhances interactions with enzymatic targets, such as viral polymerases .
- Sulfanyl vs. Ether/Oxygen Linkages : The phenylsulfanyl group provides stronger electron-withdrawing effects and improved metabolic stability compared to ether-linked analogs, which are prone to oxidative cleavage .
- Steric and Electronic Effects : Bulkier substituents (e.g., tert-butyl in Ethyl 4-tert-butyl-2-(methylsulfanyl)pyrimidine-5-carboxylate) increase steric hindrance, reducing reactivity but improving selectivity for hydrophobic binding pockets .
Antiviral Activity:
The target compound demonstrates broad-spectrum antiviral activity against RNA viruses (e.g., influenza A) by inhibiting viral replication machinery. In contrast, analogs like Ethyl 4-chloro-pyrimidine-5-carboxylate (single chlorine) show 10-fold lower potency due to reduced halogen-mediated interactions .
Anticancer Activity:
The phenylsulfanyl group enables DNA intercalation and topoisomerase II inhibition , leading to apoptosis in cancer cells. Comparatively, Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate (methyl substituent) lacks this mechanism, highlighting the critical role of sulfur in redox-mediated cytotoxicity .
Physicochemical Properties
| Property | Target Compound | Ethyl 4-chloro-pyrimidine-5-carboxylate | Ethyl 6-methyl-2-methylsulfanylpyrimidine-5-carboxylate |
|---|---|---|---|
| LogP (Lipophilicity) | 3.8 | 2.1 | 2.9 |
| Solubility (mg/mL) | 0.15 (DMSO) | 1.2 (DMSO) | 0.8 (DMSO) |
| Melting Point (°C) | 142–144 | 98–100 | 115–117 |
The higher logP of the target compound reflects enhanced membrane permeability, critical for intracellular targeting. However, lower solubility necessitates formulation optimization .
Biological Activity
Ethyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate, with the molecular formula and CAS number 87847-36-7, is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound is characterized by the following properties:
- Molecular Weight : 303.19 g/mol
- Structure : Contains dichloro and phenylsulfanyl substituents which may influence its biological interactions.
Biological Activity Overview
Research has indicated various biological activities associated with this compound. These include:
- Antimicrobial Activity
- Antitumor Activity
- Anti-inflammatory Effects
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. Results demonstrated:
- Inhibition Zone : The compound exhibited an inhibition zone of up to 15 mm against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL for both bacterial strains, indicating moderate potency .
Case Study 2: Antitumor Activity
In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed:
- Cell Viability : Treatment with the compound resulted in a reduction of cell viability by approximately 60% at a concentration of 50 µM after 48 hours.
- Mechanism : Flow cytometry analysis suggested an increase in apoptotic cells, indicating that the compound may induce programmed cell death .
Data Table: Biological Activities Summary
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth (15 mm zone) | |
| Antitumor | Reduced viability (60% at 50 µM) | |
| Anti-inflammatory | Decreased cytokine levels |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage in tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
